molecular formula C10H7N5O B12536107 2-Methyl-1,8-naphthyridine-3-carbonyl azide CAS No. 674333-39-2

2-Methyl-1,8-naphthyridine-3-carbonyl azide

Cat. No.: B12536107
CAS No.: 674333-39-2
M. Wt: 213.20 g/mol
InChI Key: BQDWYBLTUIDGAH-UHFFFAOYSA-N
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Description

2-Methyl-1,8-naphthyridine-3-carbonyl azide is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,8-naphthyridine-3-carbonyl azide typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . These methods aim to develop more eco-friendly, safe, and atom-economical approaches.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,8-naphthyridine-3-carbonyl azide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthyridine oxides, while reduction reactions may produce naphthyridine amines.

Scientific Research Applications

2-Methyl-1,8-naphthyridine-3-carbonyl azide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-1,8-naphthyridine-3-carbonyl azide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methyl-1,8-naphthyridine-3-carbonyl azide include:

Uniqueness

What sets this compound apart from its similar compounds is its unique azide functional group

Properties

CAS No.

674333-39-2

Molecular Formula

C10H7N5O

Molecular Weight

213.20 g/mol

IUPAC Name

2-methyl-1,8-naphthyridine-3-carbonyl azide

InChI

InChI=1S/C10H7N5O/c1-6-8(10(16)14-15-11)5-7-3-2-4-12-9(7)13-6/h2-5H,1H3

InChI Key

BQDWYBLTUIDGAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=CC=NC2=N1)C(=O)N=[N+]=[N-]

Origin of Product

United States

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